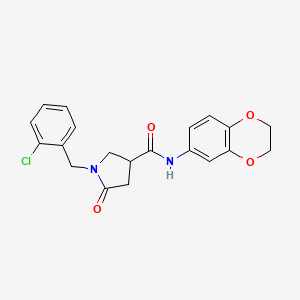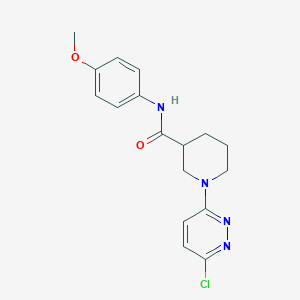![molecular formula C23H29NO6 B11006820 trans-4-[({2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11006820.png)
trans-4-[({2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-[({2-[(4-エチル-7-メチル-2-オキソ-2H-クロメン-5-イル)オキシ]プロパノイル}アミノ)メチル]シクロヘキサンカルボン酸: は、カルボン酸基とクロメン誘導体へのアミド結合を有するシクロヘキサン環を特徴とする複雑な有機化合物です。
製造方法
合成経路と反応条件
trans-4-[({2-[(4-エチル-7-メチル-2-オキソ-2H-クロメン-5-イル)オキシ]プロパノイル}アミノ)メチル]シクロヘキサンカルボン酸の合成は、通常、複数の工程を伴います。
クロメン誘導体の形成: クロメンコアは、ペヒマン縮合反応によって合成できます。この反応では、レゾルシンが、硫酸などの強酸触媒の存在下で、エチルアセト酢酸と反応します。
エステル化とアミド化: クロメン誘導体は、次に、2-ブロモ-2-メチルプロパン酸とエステル化されて、エステル中間体を形成します。この中間体は、穏やかな条件下で、trans-4-アミノメチルシクロヘキサンカルボン酸とアミド化されます。通常、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬と、トリエチルアミンなどの塩基を使用します。
加水分解: 最後の工程では、エステル基を加水分解して、目的の化合物を得ます。
工業的生産方法
この化合物の工業的生産は、おそらく同様の合成経路に従いますが、収率と純度を最適化した、より大規模なスケールで行われます。これには、反応条件をより適切に制御するための連続フローリアクターや、結晶化やクロマトグラフィーなどの精製プロセス用の自動化システムが含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[({2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Chromenone Derivative: The chromenone core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Esterification and Amidation: The chromenone derivative is then esterified with 2-bromo-2-methylpropanoic acid to form the ester intermediate. This intermediate undergoes amidation with trans-4-aminomethylcyclohexanecarboxylic acid under mild conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Hydrolysis: The final step involves hydrolysis of the ester group to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for purification processes like crystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にクロメン部分で酸化反応を受ける可能性があり、キノン誘導体の形成につながります。
還元: 還元反応は、クロメンとカルボン酸部分のカルボニル基を標的にすることができ、アルコール誘導体を生成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: 水素化ナトリウム(NaH)やtert-ブトキシカリウム(KOtBu)などの試薬は、求核置換反応を促進できます。
主な生成物
酸化: キノン誘導体。
還元: アルコール誘導体。
置換: 使用する求核試薬に応じて、様々な官能基化された誘導体。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立つ可能性があります。その官能基は、多様な化学的修飾を可能にし、有機合成や材料科学に役立ちます。
生物学
生物学的研究では、この化合物の誘導体は、酵素阻害剤または受容体研究のためのリガンドとしての可能性について調べられるかもしれません。クロメン部分は、薬物発見で活用できる生物学的活性で知られています。
医学
医学的には、類似の構造を持つ化合物は、抗炎症、抗酸化、抗がん特性について調査されてきました。この化合物は、治療の可能性を評価するためのさらなる薬理学的調査の候補となる可能性があります。
産業
産業において、この化合物は、UV吸収コーティングなどの特定の特性を持つ新素材の開発や、染料や顔料の合成における中間体として使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in organic synthesis and materials science.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The chromenone moiety is known for its biological activity, which could be harnessed in drug discovery.
Medicine
Medically, compounds with similar structures have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. This compound could be a candidate for further pharmacological studies to evaluate its therapeutic potential.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as UV-absorbing coatings or as intermediates in the synthesis of dyes and pigments.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。生物学的文脈では、酵素や受容体と相互作用して、その活性を調節する可能性があります。クロメン部分は、酸化還元反応に関与し、細胞の酸化ストレス経路に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
4-エチル-7-メチル-2H-クロメン-2-オン: シクロヘキサンやカルボン酸の機能を持たない、類似のコア構造を持つ、より単純なクロメン誘導体。
trans-4-アミノメチルシクロヘキサンカルボン酸: クロメン部分を欠いている、類似のシクロヘキサンバックボーンを持つ化合物。
独自性
trans-4-[({2-[(4-エチル-7-メチル-2-オキソ-2H-クロメン-5-イル)オキシ]プロパノイル}アミノ)メチル]シクロヘキサンカルボン酸の独自性は、クロメン部分とシクロヘキサンカルボン酸の組み合わせにあります。これは、化学的修飾と潜在的な生物学的活性のための汎用性の高い足場を提供します。
類似化合物との比較
Similar Compounds
4-ethyl-7-methyl-2H-chromen-2-one: A simpler chromenone derivative with similar core structure but lacking the cyclohexane and carboxylic acid functionalities.
trans-4-aminomethylcyclohexanecarboxylic acid: A compound with a similar cyclohexane backbone but without the chromenone moiety.
Uniqueness
The uniqueness of trans-4-[({2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid lies in its combination of a chromenone moiety with a cyclohexane carboxylic acid, providing a versatile scaffold for chemical modifications and potential biological activity.
特性
分子式 |
C23H29NO6 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
4-[[2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H29NO6/c1-4-16-11-20(25)30-19-10-13(2)9-18(21(16)19)29-14(3)22(26)24-12-15-5-7-17(8-6-15)23(27)28/h9-11,14-15,17H,4-8,12H2,1-3H3,(H,24,26)(H,27,28) |
InChIキー |
HOGNSHPIFOIKIO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCC3CCC(CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11006737.png)
![Methyl 2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11006742.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11006743.png)
![N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11006748.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11006750.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(5-methoxy-1H-indol-1-yl)propyl]propanamide](/img/structure/B11006757.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11006762.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11006792.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide](/img/structure/B11006798.png)
![4-ethyl-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11006804.png)
![2-(3-methoxyphenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11006812.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11006825.png)
